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Compound of Interest

Compound Name: Bornyl formate

Cat. No.: B1624152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

bornyl formate, a bicyclic monoterpenoid ester. The document details nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed

experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable

resource for researchers and professionals involved in natural product chemistry, flavor and

fragrance analysis, and drug development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for bornyl formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct experimental NMR data for bornyl formate is not readily available in public

databases, a reliable prediction can be made based on the comprehensive analysis of the

closely related compounds, borneol and bornyl acetate. The following tables provide the

experimental ¹H and ¹³C NMR chemical shifts for borneol and bornyl acetate, which serve as a

strong basis for interpreting the spectrum of bornyl formate. The formate proton is expected to

appear as a singlet around 8.0 ppm.

Table 1: ¹H NMR Chemical Shift Data (in CDCl₃)
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Proton Borneol (ppm)
Bornyl Acetate
(ppm)

Predicted Bornyl
Formate (ppm)

H-2 4.02 5.15 ~5.1

H-3endo 2.10 2.40 ~2.3-2.4

H-3exo 1.75 1.85 ~1.8

H-4 1.90 1.95 ~1.9

H-5endo 1.30 1.35 ~1.3

H-5exo 1.70 1.75 ~1.7

H-6endo 1.05 1.10 ~1.1

H-6exo 1.70 1.75 ~1.7

H-8 (CH₃) 0.88 0.89 ~0.9

H-9 (CH₃) 0.85 0.86 ~0.8-0.9

H-10 (CH₃) 1.00 1.01 ~1.0

Formate-H - - ~8.0

Table 2: ¹³C NMR Chemical Shift Data (in CDCl₃)
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Carbon Borneol (ppm)
Bornyl Acetate
(ppm)

Predicted Bornyl
Formate (ppm)

C-1 47.9 48.0 ~48

C-2 78.0 80.0 ~79-80

C-3 38.8 36.9 ~37

C-4 44.9 44.9 ~45

C-5 27.9 27.9 ~28

C-6 27.0 27.0 ~27

C-7 49.0 49.1 ~49

C-8 (CH₃) 19.9 19.9 ~20

C-9 (CH₃) 18.8 18.8 ~19

C-10 (CH₃) 13.6 13.6 ~14

Formate C=O - 171.0 ~161

Infrared (IR) Spectroscopy
The IR spectrum of bornyl formate is expected to show characteristic absorption bands for the

ester functional group. Key absorptions would include a strong C=O stretching vibration and C-

O stretching vibrations.

Table 3: Predicted Infrared (IR) Absorption Bands for Bornyl Formate
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Functional Group Vibration Type
Predicted
Wavenumber
(cm⁻¹)

Intensity

C=O (Ester) Stretch ~1720-1730 Strong

C-H (sp³) Stretch ~2850-2960 Medium-Strong

C-O (Ester) Stretch ~1150-1250 Strong

C-H (Formate) Stretch ~2820 Medium

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of bornyl formate results in characteristic

fragmentation patterns. The molecular ion peak is expected at m/z 182.

Table 4: Mass Spectrometry Fragmentation Data for Bornyl Formate[1]

m/z Relative Intensity (%) Proposed Fragment

182 Low [M]⁺ (Molecular Ion)

136 35.13 [M - HCOOH]⁺

121 37.34 [C₉H₁₃]⁺

95 99.99 [C₇H₉]⁺ (Base Peak)

93 35.66 [C₇H₇]⁺

41 39.27 [C₃H₅]⁺

Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic

data presented above. These protocols can be adapted for the specific instrumentation

available in a laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra of bornyl formate for structural elucidation.

Materials:

Bornyl formate sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated chloroform (CDCl₃)

NMR tube (5 mm diameter)

Pasteur pipette and cotton wool

Vortex mixer

Procedure:

Accurately weigh the bornyl formate sample and dissolve it in approximately 0.6-0.7 mL of

CDCl₃ in a clean, dry vial.

Ensure complete dissolution by gentle vortexing.

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry

NMR tube to remove any particulate matter.

Cap the NMR tube and wipe the outside clean.

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using

a depth gauge.

Place the sample in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum. A standard pulse sequence (e.g., zg30) is typically used.

Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence (e.g., zgpg30) is

commonly used to obtain a spectrum with single lines for each carbon.
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Process the acquired data by applying Fourier transformation, phase correction, and

baseline correction.

Reference the spectra to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16

ppm).

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of bornyl formate to identify functional groups.

Method: Neat Liquid on Salt Plates

Materials:

Bornyl formate sample (1-2 drops)

Infrared-transparent salt plates (e.g., NaCl or KBr)

Spectrometer-compatible sample holder

Volatile solvent (e.g., dichloromethane or acetone) for cleaning

Procedure:

Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing

kit and rinse with a dry, volatile solvent.

Place a single drop of the liquid bornyl formate onto the center of one salt plate.

Carefully place the second salt plate on top of the first, spreading the liquid into a thin,

uniform film between the plates. Avoid trapping air bubbles.

Place the sandwiched plates into the sample holder of the FTIR spectrometer.

Acquire the background spectrum (air).

Acquire the sample spectrum.
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Clean the salt plates thoroughly with a volatile solvent immediately after use to prevent

damage.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of bornyl formate.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Materials:

Dilute solution of bornyl formate in a volatile solvent (e.g., hexane or ethyl acetate)

GC-MS instrument equipped with an EI source and a suitable capillary column (e.g., non-

polar or medium-polarity).

Procedure:

Prepare a dilute solution of the bornyl formate sample (e.g., 1 mg/mL).

Set the GC-MS operating parameters:

Injector: Set to a temperature that ensures rapid volatilization without thermal

decomposition (e.g., 250 °C).

Oven: Program the temperature to ensure good separation of components. For a pure

sample, a simple temperature ramp (e.g., starting at 60 °C and ramping to 250 °C) is

sufficient.

Carrier Gas: Use high-purity helium at a constant flow rate.

MS Source: Use a standard electron ionization energy of 70 eV.

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-300).

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
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Acquire the data. The mass spectrum corresponding to the chromatographic peak of bornyl
formate will be recorded.

Analyze the mass spectrum to identify the molecular ion and major fragment ions.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the information they provide, as well as a general workflow for spectroscopic analysis.
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General workflow for the spectroscopic analysis of bornyl formate.
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Relationship between spectroscopic techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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